5-Bromobenzo[D]oxazole-2-thiol
Description
Overview of Benzoxazole (B165842) Derivatives in Chemical Literature
Benzoxazole derivatives are a significant class of heterocyclic compounds that have attracted considerable attention in medicinal chemistry and materials science. nih.govontosight.ai The core benzoxazole structure, which consists of a benzene (B151609) ring fused to an oxazole (B20620) ring, provides a stable aromatic system that can be readily functionalized. hilarispublisher.comglobalresearchonline.net This structural versatility allows for the creation of a wide array of derivatives with diverse pharmacological and biological activities. nih.gov
In the realm of medicinal chemistry, benzoxazole derivatives have been investigated for a broad spectrum of therapeutic applications, including as antimicrobial, anticancer, anti-inflammatory, and antiviral agents. nih.govhilarispublisher.comglobalresearchonline.net Several commercially available drugs feature the benzoxazole scaffold, highlighting its importance in drug design and development. nih.gov The aromatic nature of the benzoxazole ring system contributes to its relative stability, while also providing reactive sites for further chemical modifications. hilarispublisher.com
The synthesis of benzoxazole derivatives is a well-established area of organic chemistry, with numerous methods available for their preparation. nih.gov A common synthetic route involves the reaction of 2-aminophenols with various reagents to construct the oxazole ring. nih.gov For instance, the reaction of a 2-aminophenol (B121084) with carbon disulfide can yield a benzo[d]oxazole-2-thiol. nih.govnih.gov
Significance of Bromine and Thiol Functionalities in Molecular Design
The presence of both a bromine atom and a thiol group on the benzoxazole scaffold of 5-Bromobenzo[d]oxazole-2-thiol imparts unique properties that are highly advantageous in molecular design.
Bromine Functionality:
The bromine atom, a member of the halogen group, plays a crucial role in modifying the electronic and steric properties of a molecule. vasu-industries.comicl-industrialproducts.com In medicinal chemistry, the introduction of a bromine atom can enhance the lipophilicity of a compound, potentially improving its ability to cross biological membranes. icl-industrialproducts.com Bromine can also act as a bioisostere for other groups, allowing for the fine-tuning of a molecule's biological activity. nih.gov Furthermore, the bromine atom can serve as a useful handle for further synthetic transformations, such as cross-coupling reactions, enabling the construction of more complex molecular architectures. mdpi.com
Thiol Functionality:
The thiol group (-SH), also known as a sulfhydryl group, is a highly versatile functional group in organic chemistry and biochemistry. creative-proteomics.com Thiols are known for their ability to form strong bonds with metals, a property that is exploited in various applications, including the development of metal-chelating agents. creative-proteomics.com In biological systems, the thiol group of the amino acid cysteine plays a critical role in protein structure and function through the formation of disulfide bonds. creative-proteomics.comwikipedia.org The nucleophilic nature of the thiol group makes it a reactive site for a variety of chemical reactions, including alkylation, oxidation, and addition to unsaturated systems. rsc.org This reactivity is particularly valuable in the synthesis of new molecules and the modification of existing ones to enhance their biological activity. chemimpex.com
The combination of these two functional groups in this compound creates a molecule with a rich chemical profile, offering multiple avenues for research and application.
Research Landscape and Emerging Trends for the Compound
Research involving this compound is expanding, with a primary focus on its utility as a versatile building block in the synthesis of more complex molecules with potential biological activity. chemimpex.com The compound serves as a key intermediate in the development of novel pharmaceutical agents and functional materials. chemimpex.com
Key Research Areas:
Pharmaceutical Development: A significant area of research is the use of this compound in the synthesis of potential drug candidates. chemimpex.com Its structure is seen as a valuable starting point for creating inhibitors of various enzymes and receptors. For example, it has been used in the synthesis of inhibitors for the sphingosine-1-phosphate transporter Spns2, which is a target for modulating immune responses. nih.gov
Organic Synthesis: The compound is a valuable reagent in organic synthesis, providing a scaffold for the construction of a variety of heterocyclic systems. chemimpex.com The reactivity of both the bromine and thiol groups allows for a wide range of chemical transformations.
Materials Science: There is emerging interest in the application of this compound in materials science. chemimpex.com Its properties suggest potential use in the development of new polymers and coatings with enhanced thermal and chemical resistance. chemimpex.com
Emerging Trends:
The current research trend points towards the rational design of novel compounds derived from this compound with specific biological targets in mind. This includes the synthesis of libraries of related compounds for high-throughput screening to identify new lead structures for drug discovery. The exploration of its use in the development of "click chemistry" reactions is also a promising avenue, given the reactivity of the thiol group. researchgate.net
| Property | Value/Description |
| Molecular Formula | C₇H₄BrNOS sigmaaldrich.com |
| Molecular Weight | 230.08 g/mol sigmaaldrich.com |
| Melting Point | 280-284 °C sigmaaldrich.com |
| CAS Number | 439607-87-1 sigmaaldrich.com |
| Synonyms | 5-Bromo-2(3H)-benzoxazolethione sigmaaldrich.com |
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-3H-1,3-benzoxazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNOS/c8-4-1-2-6-5(3-4)9-7(11)10-6/h1-3H,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFFBNUPHVZYFQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC(=S)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50442794 | |
| Record name | 5-Bromo-1,3-benzoxazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50442794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
439607-87-1 | |
| Record name | 5-Bromo-1,3-benzoxazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50442794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-1,3-benzoxazole-2-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 5 Bromobenzo D Oxazole 2 Thiol and Its Derivatives
General Synthetic Approaches to Benzoxazole-2-thiols
Benzoxazole-2-thiols are a significant class of heterocyclic compounds, and their synthesis has been an area of active research. These compounds serve as versatile intermediates in the development of new biological materials and pharmaceuticals. nih.gov A primary and well-established method for synthesizing the benzoxazole-2-thiol core involves the condensation of an o-aminophenol with carbon disulfide. ijpbs.com
Cyclization Reactions involving 2-Aminophenol (B121084) Derivatives and Carbon Disulfide
The most common and direct route to benzoxazole-2-thiols is the reaction of 2-aminophenol or its substituted derivatives with carbon disulfide. ijpbs.comresearchgate.net This reaction is a cyclization process where the amino and hydroxyl groups of the aminophenol react with carbon disulfide to form the five-membered oxazole (B20620) ring fused to the benzene (B151609) ring, with a thiol group at the 2-position. vulcanchem.com The reaction is typically carried out in the presence of a base. ijpbs.com
This synthetic strategy is widely applicable for a range of 2-aminophenol precursors, allowing for the introduction of various substituents onto the benzene ring of the benzoxazole-2-thiol product. scispace.com
Key Precursors and Reaction Conditions
The successful synthesis of benzoxazole-2-thiols via cyclization with carbon disulfide is dependent on the appropriate choice of precursors and reaction conditions.
Utilizing 2-Amino-4-bromo-phenol
To specifically synthesize 5-Bromobenzo[d]oxazole-2-thiol, the key precursor is 2-amino-4-bromophenol (B1269491). nih.govrsc.org The bromine atom at the 4-position of the phenol (B47542) ring corresponds to the 5-position in the resulting benzoxazole (B165842) nomenclature. The reaction of 2-amino-4-bromophenol with carbon disulfide leads to the formation of this compound. nih.gov One documented synthesis reported an 84% yield for this specific conversion. nih.gov
Role of Alcoholic Potassium Hydroxide (B78521)
The cyclization reaction between 2-aminophenol derivatives and carbon disulfide is typically facilitated by a base. ijpbs.com Alcoholic potassium hydroxide (KOH) is frequently used for this purpose. nih.govresearchgate.netuobaghdad.edu.iqnih.gov The potassium hydroxide in an alcohol solvent, such as ethanol (B145695), creates the necessary basic medium for the reaction to proceed efficiently. scispace.comrsc.org The base plays a crucial role in activating the reactants and promoting the ring closure to form the benzoxazole-2-thiol structure. nih.gov
Microwave-Assisted Synthesis
In recent years, microwave-assisted organic synthesis has emerged as a valuable technique for accelerating chemical reactions. lew.ro This method has been applied to the synthesis of various heterocyclic compounds, including oxazoles, often leading to significantly reduced reaction times, higher yields, and cleaner products compared to conventional heating methods. lew.ronih.govmdpi.com While the broader application of microwave irradiation for synthesizing benzoxazole derivatives is established, specific detailed research findings for the microwave-assisted synthesis of this compound were not found in the provided search results. However, the successful use of microwave-assisted synthesis for analogous compounds, such as other 5-substituted oxazoles, suggests its potential applicability for a more rapid and efficient synthesis of this compound. nih.gov
Specific Synthetic Pathways for this compound
The primary and most direct synthetic route to this compound involves the reaction of 2-amino-4-bromophenol with carbon disulfide. ijpbs.comnih.gov This reaction is typically performed in the presence of potassium hydroxide in an ethanol solution. The mixture is refluxed for several hours to facilitate the cyclization and formation of the final product. rsc.org
A detailed experimental procedure involves dissolving 2-amino-4-bromophenol in ethanol, followed by the addition of potassium hydroxide and carbon disulfide. The reaction mixture is then heated under reflux. After the reaction is complete, the solvent is removed, and the residue is treated with water and acidified to precipitate the crude product. rsc.org Purification can then be carried out, for example, by column chromatography. nih.gov
One study documented the synthesis of this compound in an 84% yield using this method. nih.gov The resulting compound is a solid with a melting point reported to be in the range of 278-284 °C. chemimpex.com
Table 1: Synthetic Methods for Benzoxazole-2-thiols
| Method Type | Key Reagents | Product Type | Reference |
|---|---|---|---|
| Traditional Cyclocondensation | 2-Aminophenol, Carbon disulfide, Potassium hydroxide | Benzo[d]oxazole-2-thiol | nih.gov |
| Specific Synthesis | 2-Amino-4-bromophenol, Carbon disulfide, Potassium hydroxide | This compound | nih.gov |
Multi-Step Synthesis from 2-Amino-4-bromo-phenol
The principal starting material for the synthesis of this compound is 2-Amino-4-bromo-phenol. nih.gov The synthesis is a multi-step process where the foundational benzoxazole ring system is constructed from this precursor. The general methodology for forming the benzoxazole moiety often involves the condensation of an o-aminophenol derivative. ijpbs.com In this specific case, the bromine atom is already incorporated into the starting phenol, which dictates its final position at the 5-position of the resulting benzoxazole ring.
Reaction with Carbon Disulfide
A key step in the synthesis is the reaction of 2-Amino-4-bromo-phenol with carbon disulfide (CS₂). nih.govijpbs.com This reaction facilitates the cyclization process to form the mercaptobenzoxazole intermediate. nih.gov The process is typically carried out in the presence of a base, such as potassium hydroxide or potassium carbonate, in a solvent system like an ethanol/water mixture. nih.govijpbs.comrsc.org
The reaction mixture is heated to drive the reaction to completion, often around 80 °C for several hours. nih.gov Following the reaction, the mixture is diluted with water and neutralized with an acid, such as acetic acid, which causes the product to precipitate out of the solution. nih.gov This method has been shown to produce this compound in high yields, with one study reporting a yield of 84%. nih.gov
Table 1: Reaction Conditions for Synthesis of this compound
| Parameter | Value | Source |
|---|---|---|
| Starting Material | 2-Amino-4-bromo-phenol | nih.gov |
| Reagents | Carbon Disulfide (CS₂), Potassium Carbonate (K₂CO₃) | nih.gov |
| Solvent | Ethanol/Water (5:1) | nih.gov |
| Temperature | 80 °C | nih.gov |
| Reaction Time | 3 hours | nih.gov |
| Yield | 84% | nih.gov |
Derivatization Strategies of this compound
The this compound molecule is a versatile platform for further chemical synthesis, allowing for modifications at both the thiol group and the benzoxazole ring system.
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is a significant strategy for derivatizing the benzoxazole core. nih.govd-nb.info These reactions allow for the introduction of various functional groups onto the heterocyclic system. nih.gov
The thiol group at the 2-position can be converted to a chloro group, creating a reactive site for subsequent nucleophilic substitutions. nih.gov This is achieved by treating this compound with thionyl chloride (SOCl₂). nih.gov The reaction is typically performed in a solvent like dichloromethane (B109758) (DCM) and is often catalyzed by a small amount of N,N-dimethylformamide (DMF). nih.govchemicalbook.com This chlorination step is efficient, with reported yields as high as 82%, and produces 2-chloro-5-bromobenzo[d]oxazole. nih.gov This intermediate is a key precursor for introducing a range of other substituents. nih.gov
The 2-chloro derivative of 5-bromobenzoxazole is an excellent substrate for nucleophilic aromatic substitution with various amines. nih.gov This reaction provides a direct route to 2-amino-substituted benzoxazole derivatives. nih.gov The process generally involves heating the 2-chloro intermediate with an amine, often a protected amine like an N-Boc-amine, in the presence of a base such as potassium carbonate. nih.gov The reaction is conducted in a solvent like DMF at elevated temperatures, for instance, 120 °C, to facilitate the substitution. nih.gov This strategy allows for the creation of a diverse library of amino-substituted derivatives for various research applications. nih.gov
Reaction with Thionyl Chloride
Alkylation Reactions
The thiol group of this compound is nucleophilic and can readily undergo alkylation reactions. chemimpex.comvulcanchem.com This common derivatization strategy involves reacting the thiol with alkyl halides to form thioethers. vulcanchem.com For instance, the S-alkylation of the parent compound, 2-mercaptobenzoxazole, has been demonstrated through its reaction with ethyl chloroacetate (B1199739) in the presence of potassium hydroxide, resulting in the formation of an ester derivative. researchgate.net This type of reaction introduces a side chain at the 2-position via a sulfur linkage, providing another avenue for modifying the compound's structure and properties. vulcanchem.comresearchgate.net
Click Chemistry Approaches for Triazole Linkages
Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for forging stable triazole linkages. This methodology is employed to synthesize 1,2,3-triazole-linked mercaptobenzoxazole derivatives. The synthesis typically begins with the formation of a benzoxazole-2-thiol or a related oxazolopyridine-2-thiol from a corresponding aminophenol or aminopyridinol. This is followed by alkylation to introduce a terminal alkyne. The final step involves the 'click' reaction with various aromatic azides to yield the target triazole derivatives researchgate.net.
One-pot, multi-component reactions based on click chemistry principles have also been developed. For instance, a five-component reaction involving N-propargyl isatins, malononitrile, 4-hydroxycarbazole, aralkyl halides, and sodium azide (B81097) can be used to generate complex spirochromenocarbazole-tethered 1,2,3-triazoles. nih.gov Such approaches, often utilizing heterogeneous catalysts like cellulose-supported copper iodide nanoparticles, offer an efficient pathway to structurally diverse molecules. nih.gov The ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) presents an alternative, allowing for the synthesis of 1,5-disubstituted triazoles from both terminal and internal alkynes. researchgate.net
Table 1: Examples of Click Chemistry Approaches
| Reaction Type | Starting Materials | Key Reagents/Catalysts | Product | Reference |
|---|---|---|---|---|
| Three-step synthesis | 2-aminophenol/2-aminopyridin-3-ol, aromatic azides | Carbon disulfide, propargyl bromide, Cu(I) catalyst | 1,2,3-triazole linked mercaptobenzoxazole/oxazolo[4,5-b]pyridine-2-thiol derivatives | researchgate.net |
| One-pot, five-component | N-propargyl isatins, malononitrile, 4-hydroxycarbazole, aralkyl halides, sodium azide | Cellulose supported CuI nanoparticles | Spirochromenocarbazole tethered 1,2,3-triazoles | nih.gov |
| Ruthenium-catalyzed cycloaddition | Azides, terminal/internal alkynes | Ruthenium catalyst | 1,5-disubstituted triazoles | researchgate.net |
Formation of Schiff Bases
Schiff bases, characterized by the azomethine (-C=N-) group, are synthesized through the condensation of primary amines with carbonyl compounds. Derivatives of this compound can be functionalized to include a primary amino group, which can then react with various aldehydes or ketones to form Schiff bases. For example, the synthesis can start from methyl salicylate, which is converted to 2-hydroxybenzohydrazide. nepjol.info This intermediate is then cyclized to form a triazole thiol, which can be further reacted with aromatic aldehydes to produce the final Schiff base derivatives. nepjol.info
The synthesis of Schiff bases from 4-amino-5-(2-hydroxyphenyl)-4H-1,2,4-triazole-3-thiol involves its reaction with different aromatic aldehydes. nepjol.info This process highlights the versatility of using substituted benzoxazole or related heterocyclic systems as platforms for creating a library of Schiff bases with diverse functionalities. Similarly, 2-thio-5-aryl-1,3,4-oxadiazole derivatives can be used as precursors for Schiff base formation. researchgate.net The synthesis of new heterocyclic imine compounds containing both triazole and imidazole (B134444) rings has also been reported, starting from the reaction of 5-substituted-4-amino-1,2,4-triazole-3-one compounds with 4-imidazole carboxaldehyde. fabad.org.tr
Sulfonyl Group Modifications
The introduction and modification of sulfonyl groups on the benzoxazole scaffold can significantly alter the molecule's properties. The thiol group of this compound can be oxidized to form a sulfonic acid. vulcanchem.com This transformation is a key step in creating derivatives with different electronic and solubility characteristics. The resulting sulfonic acids can then be further functionalized.
While direct sulfonyl group modifications on this compound are not extensively detailed in the provided context, the synthesis of heterocyclic compounds bearing sulfonyl groups is a known strategy. tu-clausthal.de Aromatic sulfoxides can undergo a Pummerer reaction, where activation of the sulfoxide (B87167) allows for nucleophilic attack on the aromatic ring, leading to substituted aryl sulfides. acs.org This type of reaction, along with its vinylogous and extended versions, provides a pathway to functionalize aromatic systems adjacent to a sulfoxide. acs.org
Integration into Multi-cyclic Aromatic Systems
The this compound scaffold can be incorporated into larger, multi-cyclic aromatic systems. The bromine atom on the benzene ring serves as a handle for cross-coupling reactions, such as the Suzuki-Miyaura reaction, to attach other aromatic or heteroaromatic rings. For instance, a one-pot hydroboration of an alkene followed by a Suzuki-Miyaura cross-coupling with a bromo-benzoxazole intermediate can be used to build more complex structures. nih.gov
The synthesis of fused heterocyclic compounds often utilizes phenacyl bromides as building blocks in one-pot multi-component reactions. researchgate.net These reactions can lead to the formation of various five- and six-membered heterocyclic rings, as well as fused systems. researchgate.net For example, the reaction of 2-aminophenol with heterocyclic aldehydes in the presence of a composite catalyst can yield 2-aryl substituted benzoxazoles. ijpbs.com Furthermore, the synthesis of benzoxazoles linked with other heterocycles, such as benzimidazole, can be achieved through copper-catalyzed reactions at high temperatures. ijpbs.com
Catalytic Approaches in Benzoxazole Synthesis Relevant to the Compound
Catalytic methods have revolutionized the synthesis of benzoxazoles, offering efficient and selective routes to these important heterocycles. These approaches are highly relevant to the synthesis of this compound and its derivatives, as they often provide milder reaction conditions and greater functional group tolerance compared to classical methods.
Transition Metal Catalysis (e.g., Palladium, Copper)
Transition metals, particularly palladium and copper, are widely used to catalyze the formation of the benzoxazole ring system.
Palladium Catalysis: Palladium catalysts are effective in various C-C and C-N bond-forming reactions crucial for benzoxazole synthesis. One approach involves a three-component coupling of an aryl halide, an isocyanide, and an aminophenol. organic-chemistry.orgacs.orgthieme-connect.com This method allows for the efficient assembly of 2-aminobenzoxazoles. ijpbs.com Another palladium-catalyzed method is the sequential heteroarylation/acylation of iodobenzenes, which couples iodobenzenes, anhydrides, and benzoxazoles to form new C-C bonds. nih.gov Palladium chloride has also been used to catalyze the reaction of o-aminophenol with carbon-carbon triple bonds to afford benzoxazoles. rsc.org Furthermore, palladium catalysts can be used for the synthesis of 2-aryl substituted benzoxazoles via aminocarbonylation. ijpbs.com
Copper Catalysis: Copper catalysts are frequently employed for C-O and C-N bond formation in benzoxazole synthesis. Copper-catalyzed domino annulation of 1,2-dihaloarenes with primary amides is one such strategy. organic-chemistry.org Another efficient method involves the copper-catalyzed intramolecular O-arylation of 2-haloanilides. acs.org This has been successfully applied to inactive 2-chloroanilides using a Cu(acac)2/1,10-phenanthroline complex. nih.gov Copper catalysts also facilitate the synthesis of benzoxazoles from free phenols and cyclic oxime esters under mild conditions. acs.org The reaction of 2-halophenols with amidines, catalyzed by inexpensive CuCl, provides another ligand-free route to benzoxazoles. rsc.org Additionally, copper-catalyzed hydroamination of alkynones with 2-aminophenols leads to a variety of functionalized benzoxazole derivatives. rsc.org
Table 2: Transition Metal-Catalyzed Benzoxazole Synthesis
| Catalyst | Reaction Type | Starting Materials | Key Features | Reference |
|---|---|---|---|---|
| Palladium | Three-component coupling | Aryl halide, isocyanide, aminophenol | Efficient formation of 2-aminobenzoxazoles | ijpbs.comorganic-chemistry.orgacs.orgthieme-connect.com |
| Palladium | Sequential heteroarylation/acylation | Iodobenzenes, anhydrides, benzoxazoles | Forms new C-C bonds | nih.gov |
| Copper | Domino annulation | 1,2-dihaloarenes, primary amides | Microwave acceleration reduces reaction time | organic-chemistry.org |
| Copper | Intramolecular O-arylation | 2-haloanilides | Applicable to inactive chloroanilides | acs.orgnih.gov |
| Copper | Ortho-amination/annulation | Phenols, cyclic oxime esters | Mild reaction conditions | acs.org |
| Copper | Tandem cyclization | 2-halophenols, amidines | Ligand-free, uses inexpensive CuCl | rsc.org |
Metal-Free Approaches for Thiol Incorporation
While transition metal catalysis is prevalent, metal-free methods for the synthesis of benzoxazole-2-thiols offer advantages in terms of cost, toxicity, and ease of purification. One such method involves the cyclization of 2-aminophenols with tetramethylthiuram disulfide (TMTD) in water, providing an environmentally benign route to benzoxazole-2-thiols. rsc.orgresearchgate.net This approach is characterized by excellent yields, short reaction times, and a broad substrate scope. rsc.orgresearchgate.net
Another metal-free strategy for synthesizing benzazole-2-ones, which can be converted to their thiol analogues, is the reaction of aniline (B41778) derivatives with sodium cyanate (B1221674) in an aqueous medium. ijcce.ac.ir This method avoids the need for catalysts and ligands and simplifies product isolation. ijcce.ac.ir Additionally, a direct C-H mercaptalization of benzoxazoles using 1,3-propanedithiol (B87085) in the presence of potassium hydroxide and DMSO has been reported, offering a novel way to introduce the thiol group at the 2-position. beilstein-journals.org Anodic oxidation represents another green, metal-free approach to achieve C=N coupling with phenol/phenoxide to form the benzoxazole ring at room temperature. rsc.org
Spectroscopic Characterization and Advanced Analytical Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
¹H NMR Analysis
Proton NMR (¹H NMR) spectroscopy identifies the chemical environment of hydrogen atoms in the molecule. For 5-Bromobenzo[d]oxazole-2-thiol, spectra are typically recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
A characteristic ¹H NMR spectrum reveals a highly deshielded singlet at approximately 14.03 ppm, which is attributed to the N-H proton of the thione tautomer. nih.gov The aromatic region of the spectrum displays signals corresponding to the three protons on the brominated benzene (B151609) ring. nih.gov A doublet observed at 7.49 ppm (J=8.5 Hz), a doublet of doublets at 7.44 ppm (J=8.6, 1.9 Hz), and a doublet at 7.41 ppm (J=1.6 Hz) correspond to these aromatic protons. nih.gov Another analysis reported these three aromatic protons as a multiplet between 7.52 and 7.31 ppm.
| Proton Signal | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Aromatic CH | 7.49 | Doublet (d) | 8.5 | Aromatic Proton |
| Aromatic CH | 7.44 | Doublet of Doublets (dd) | 8.6, 1.9 | Aromatic Proton |
| Aromatic CH | 7.41 | Doublet (d) | 1.6 | Aromatic Proton |
| NH | 14.03 | Singlet (s) | - | Thione N-H Proton |
| Data obtained in DMSO-d₆ solvent. nih.gov |
¹³C NMR Analysis
| Carbon Signal | Chemical Shift (δ) ppm | Assignment |
| C2 | 180.5 | C=S (Thione) |
| C7a | 147.4 | Quaternary Carbon |
| Data obtained in DMSO-d₆ solvent. |
Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Patterns
Mass spectrometry is employed to confirm the molecular weight and elemental composition of this compound. The compound has a molecular formula of C₇H₄BrNOS and a calculated molecular weight of approximately 230.09 g/mol . google.com
Due to the presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion. This pattern consists of two peaks of similar intensity separated by two mass-to-charge units (m/z), representing [M]⁺ and [M+2]⁺.
Electrospray ionization mass spectrometry (ESI-MS) has been used to identify the protonated molecule. nih.gov One study reported an ESI-MS signal at m/z 228 [M+H]⁺; however, given the calculated monoisotopic mass of 228.925 g/mol (for the ⁷⁹Br isotope), this reported value may represent the [M-H]⁻ ion. nih.gov
Fourier-Transform Infrared (FTIR) Spectroscopy in Functional Group Identification
Fourier-Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, characteristic absorption bands would be expected for the N-H bond (stretching and bending), the C=S (thione) bond, C-N bonds, C-O-C ether linkage, and aromatic C-H and C=C bonds. However, specific experimental FTIR data detailing the vibrational frequencies for this compound are not available in the surveyed literature.
Chromatographic Methods for Purification and Purity Assessment (e.g., HPLC, LC-MS, TLC)
Chromatographic techniques are essential for the purification of this compound and the assessment of its purity.
Thin-Layer Chromatography (TLC): TLC is routinely used to monitor the progress of synthesis reactions involving this compound as a starting material.
Column Chromatography: Following its synthesis, the compound can be purified from reaction mixtures using silica (B1680970) gel column chromatography with an eluent system such as 35% ethyl acetate (B1210297) in hexanes.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): HPLC is the standard method for determining the purity of the final compound, with commercial suppliers often guaranteeing a purity of ≥98%. google.com Purity assessments are performed using UPLC systems, for example, with an Acquity BEH C18 column and a water/acetonitrile gradient mobile phase containing 0.1% trifluoroacetic acid (TFA).
| Technique | Application | Conditions/Details |
| Thin-Layer Chromatography (TLC) | Reaction Monitoring | Used to track the consumption of starting materials. |
| Column Chromatography | Purification | Stationary Phase: Silica Gel; Mobile Phase: 35% Ethyl Acetate/Hexanes. |
| HPLC / UPLC | Purity Assessment | Purity typically ≥98%. google.com UPLC on C18 column with Water/Acetonitrile gradient. |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. This technique would unambiguously confirm the tautomeric form (thiol vs. thione) present in the crystal lattice and reveal how the molecules pack together. Despite its utility, a search of the published scientific literature and crystallographic databases did not yield a solved crystal structure for this compound.
Theoretical and Computational Investigations of 5 Bromobenzo D Oxazole 2 Thiol and Its Analogs
Quantum Chemical Calculations (e.g., DFT Studies)
Density Functional Theory (DFT) has been a important tool in understanding the fundamental properties of 5-Bromobenzo[d]oxazole-2-thiol and its analogs. These calculations offer a detailed view of the molecule's electronic structure and predict its reactivity.
DFT calculations have been employed to investigate the electronic structure of benzoxazole (B165842) derivatives. For instance, studies on polythiophenes containing benzo[d]oxazole have predicted their band gaps, which is crucial for applications in organic semiconductors. nih.gov The presence of electron-withdrawing groups like bromine influences the electronic environment of the molecule, affecting the reactivity of the thiol group. vulcanchem.com The fused benzene (B151609) and oxazole (B20620) rings create a polarized electronic landscape, which is a key determinant of the compound's chemical behavior. vulcanchem.com
In related benzoxazole derivatives, the introduction of different substituents has been shown to significantly affect the link lengths and band gaps. nih.gov For example, replacing an oxygen atom with a sulfur atom in a similar polythiophene structure was found to decrease the total energy and the band gap. nih.gov These findings highlight the tunability of the electronic properties of the benzoxazole scaffold through chemical modification.
Computational studies on analogs, such as formazan (B1609692) derivatives of benzo[d]oxazole-2-thiol, have confirmed that these molecules often exhibit a soft molecular nature and an electrophilic character. researchgate.netrjeid.com This electrophilicity is a key factor in their potential biological activity, as it governs their interactions with nucleophilic residues in biological macromolecules. researchgate.netrjeid.com The thiol group, with its inherent nucleophilicity, further contributes to the compound's reactivity profile, allowing for various chemical modifications and interactions. chemimpex.comrsc.org
| Property | Description | Source |
| Electronic Structure | The fused benzene and oxazole rings create a polarized electronic environment. The electron-withdrawing bromine atom influences the reactivity of the thiol group. | vulcanchem.com |
| Band Gap Prediction | DFT calculations on analogous polythiophenes containing benzo[d]oxazole predict a bandgap of 3.2 eV, suggesting potential for use in organic photovoltaic devices. | vulcanchem.com |
| Molecular Nature | DFT calculations on formazan derivatives of benzo[d]oxazole-2-thiol indicate that these molecules are generally soft and have an electrophilic nature. | researchgate.netrjeid.com |
Electronic Structure and Reactivity Predictions
Molecular Docking Simulations for Ligand-Receptor Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For analogs of this compound, docking studies have been instrumental in predicting their binding modes and affinities to various biological targets.
For example, in a study on 1-(benzo[d]oxazol-2-yl)-3,5-diphenyl-formazan derivatives, molecular docking against the 4URO receptor revealed that one of the molecules (4c) had a maximum dock score of -8.0 kcal/mol. researchgate.netrjeid.com Such studies are crucial for identifying potential drug candidates and understanding the structural basis of their activity. The stabilizing effect of potent antagonists on receptor conformation has been observed to correlate with their ability to facilitate crystallogenesis, a key step in determining the 3D structure of proteins. nih.gov
Molecular Dynamics (MD) Simulations for Ligand-Receptor Stability
Following molecular docking, Molecular Dynamics (MD) simulations are often performed to assess the stability of the predicted ligand-receptor complexes over time. These simulations provide a dynamic view of the interactions and can reveal important conformational changes.
For the formazan derivatives of benzo[d]oxazole-2-thiol, MD simulation data confirmed the stability of the ligand-receptor interactions predicted by docking studies. researchgate.netrjeid.com In silico investigations of other related heterocyclic compounds, such as 1,2,4-triazole (B32235) derivatives, have also utilized MD simulations to predict ligand-receptor stability and understand their potential as therapeutic agents. csfarmacie.cz
Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) Analysis for Binding Energy Calculations
The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular approach to estimate the free energy of binding of a ligand to a protein. This analysis provides a more quantitative measure of the binding affinity than docking scores alone.
In the study of formazan derivatives of benzo[d]oxazole-2-thiol, MM/PBSA analysis showed a maximum free binding energy of -58.831 kJ/mol for the most active compound (4c). researchgate.netrjeid.com MM/PBSA has been widely applied in drug discovery to analyze the binding of ligands to various targets, including those for cancer, diabetes, and Parkinson's disease. nih.gov For instance, in a study on benzofuran (B130515) derivatives, MM/PBSA calculations were used to determine the binding free energies of inhibitors to their target. mdpi.com
| Computational Method | Key Finding for Analogs | Source |
| Molecular Docking | A formazan derivative of benzo[d]oxazole-2-thiol showed a maximum dock score of -8.0 kcal/mol against the 4URO receptor. | researchgate.netrjeid.com |
| Molecular Dynamics | MD simulations confirmed the stable interaction between the formazan derivative and the receptor. | researchgate.netrjeid.com |
| MM/PBSA | The same formazan derivative exhibited a maximum free binding energy of -58.831 kJ/mol. | researchgate.netrjeid.com |
Structure-Activity Relationship (SAR) Studies via Computational Modeling
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational modeling plays a vital role in modern SAR studies by providing insights into the molecular basis of these relationships.
For α-ketoheterocycles, a class of compounds that can be considered structurally related to benzoxazoles, a comprehensive SAR study revealed that the active site of the target enzyme, DAGLα, is highly sensitive to the type of heterocyclic scaffold. universiteitleiden.nlnih.gov The study found that electron-withdrawing substituents at the meta-position of the oxazole ring increased the inhibitory potency. universiteitleiden.nlnih.gov This aligns with the understanding of the electronic effects of the bromine atom in this compound.
In another example, SAR studies on triazolothiadiazoles for their antitubercular activities systematically examined different positions of the ring system to define a preliminary SAR with respect to biological activity. researchgate.net Such studies are essential for the rational design of more potent and selective inhibitors.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery, providing mathematical models that correlate the chemical structure of compounds with their biological activity. For derivatives of this compound, QSAR analyses have been instrumental in elucidating the structural requirements for potent biological activity.
Research into a series of 2-aminobenzoxazole (B146116) derivatives, synthesized from the this compound scaffold, has identified key structural features that modulate inhibitory activity against targets like the sphingosine-1-phosphate transporter Spns2. nih.gov These studies reveal a clear relationship between the nature and position of substituents on the benzoxazole core and the resulting potency.
A significant finding from structure-activity relationship studies is the impact of the alkyl tail length and position on inhibitory efficacy. nih.gov A systematic variation of the alkyl chain length attached to the benzoxazole ring demonstrated that a decyl tail is optimal for inhibition. nih.gov Further investigation into the positional isomerism of this alkyl group revealed that placing the decyl tail at the 6-position, which is 'para' to the ring nitrogen, enhances the inhibitory activity. nih.gov
The QSAR findings for these benzoxazole analogs can be summarized by the following key points:
Linker Moiety : The benzoxazole ring serves as an effective isostere for a phenyl-oxadiazole linker. nih.gov
Amine Substituent : A positively charged cyclic secondary amine, such as pyrrolidine, is a preferred feature for activity. nih.gov
Alkyl Tail Length : An optimal chain length for the alkyl tail was determined to be a decyl group. nih.gov Increasing the chain length to dodecyl resulted in decreased potency. nih.gov
Alkyl Tail Position : The substitution pattern on the benzoxazole ring is critical. An alkyl tail at the 6-position (para to the nitrogen) showed improved potency compared to other positions. nih.gov
These findings are crucial for the rational design of new, more potent inhibitors based on the this compound framework. 3D-QSAR studies on related heterocyclic systems, such as thiazole (B1198619) and oxazole-bearing compounds, have utilized contour map analysis to visualize favorable and unfavorable regions for different structural features. nih.gov For instance, blue contours in these models often indicate areas where hydrogen bond donors or electronegative groups are favorable for activity, while red contours suggest regions where such features are detrimental. nih.gov A large blue contour around the 2-amino moiety in related structures highlights the favorability of a hydrogen bond donor at this position for biological activity. nih.gov
Table 1: Structure-Activity Relationship Findings for 2-Aminobenzoxazole Analogs
| Structural Feature | Observation | Implication for Activity | Citation |
|---|---|---|---|
| Linker | Benzoxazole is an excellent mimetic of 'phenyl-oxadiazole'. | Core scaffold is suitable for maintaining activity. | nih.gov |
| Amine Group | A cyclic secondary amine (e.g., pyrrolidine) is preferred. | Positive charge and specific geometry are important. | nih.gov |
| Alkyl Tail Length | A decyl tail provides optimal inhibition. | Defines the optimal size of the hydrophobic substituent. | nih.gov |
| Alkyl Tail Position | 'Para' position to the ring nitrogen (6-position) improves potency. | Highlights the importance of substituent placement for interaction with the target. | nih.gov |
Pharmacophore Modeling and In Silico Pharmacokinetics
Pharmacophore modeling and in silico pharmacokinetic predictions are essential computational tools for optimizing lead compounds and predicting their drug-like properties.
A pharmacophore model for inhibitors derived from this compound has been developed based on structure-activity relationship data. nih.gov This model integrates the key chemical features required for potent biological activity. The essential components of this pharmacophore include a benzoxazole linker, a positively charged cyclic secondary amine, and an optimally sized alkyl tail. nih.gov In related heterocyclic compounds, pharmacophore models often consist of features like hydrogen bond acceptors, hydrophobic groups, and aromatic rings, which are crucial for ligand-enzyme interactions. nih.gov The applicability of such models is confirmed when they can successfully discriminate between active and inactive compounds. nih.gov
In silico pharmacokinetic studies, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion) predictions, are used to assess the drug-likeness of compounds early in the discovery process. While specific ADME data for this compound is not detailed in the provided context, the methodologies are well-established for analogous heterocyclic compounds. nih.gov These studies typically involve computational tools to predict various physicochemical and pharmacokinetic properties.
Key parameters evaluated in in silico pharmacokinetic profiling include:
Physicochemical Properties : Molecular weight, number of hydrogen bond donors and acceptors, and the octanol-water partition coefficient (LogP) are calculated to assess compliance with guidelines like Lipinski's rule of five.
Solubility : Aqueous solubility is a critical factor for drug absorption and formulation.
Pharmacokinetics : Predictions include gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, and interaction with metabolic enzymes like cytochrome P450 (CYP) isoforms.
For example, studies on other heterocyclic systems utilize platforms like SwissADME to generate these predictions, which are then presented in tabular format to compare different analogs. nih.gov The electron-withdrawing nature of the oxazole moiety, a feature present in this compound derivatives, has been noted in QSAR studies as being important for biological activity, likely by influencing the electronic environment of the molecule. nih.gov
Table 2: Key Features of the Pharmacophore Model for Spns2 Inhibitors
| Pharmacophoric Feature | Description | Role in Binding | Citation |
|---|---|---|---|
| Benzoxazole Linker | Serves as the core scaffold. | Provides the rigid framework for orienting other functional groups. | nih.gov |
| Cyclic Secondary Amine | A positively charged group like pyrrolidine. | Likely forms ionic or hydrogen bond interactions with the target protein. | nih.gov |
| Optimal Alkyl Tail | A decyl group, preferably at the 6-position. | Engages in hydrophobic interactions within a specific pocket of the target. | nih.gov |
Applications of 5 Bromobenzo D Oxazole 2 Thiol in Medicinal Chemistry
As a Chemical Scaffold for Drug Discovery
5-Bromobenzo[d]oxazole-2-thiol is a valuable starting material in the synthesis of more complex heterocyclic compounds. chemimpex.com Its utility as a chemical scaffold stems from its reactive thiol group and the presence of a bromine atom, which can be readily modified or substituted. chemimpex.comnih.gov This allows medicinal chemists to systematically alter the molecule's structure to enhance its biological activity and target specific pathways. chemimpex.comnih.gov The benzoxazole (B165842) core itself is a privileged structure in medicinal chemistry, known to be a component of various biologically active molecules. eco-vector.comnih.govnajah.edunih.gov
The synthesis of derivatives often begins with the reaction of 2-amino-4-bromophenol (B1269491) with carbon disulfide to form the this compound core. nih.gov From there, a variety of chemical reactions can be employed to introduce different functional groups. For instance, the thiol group can undergo alkylation to form thioethers or be oxidized to disulfides or sulfonic acids. vulcanchem.com The bromine atom can participate in cross-coupling reactions, allowing for the introduction of diverse substituents. nih.gov This chemical tractability makes this compound a key intermediate in the generation of compound libraries for drug discovery programs. chemimpex.comarborpharmchem.com
Exploration of Biological Activities
Derivatives of this compound have been investigated for a range of pharmacological activities, with a significant focus on their antimicrobial potential.
Antimicrobial Activity
The benzoxazole scaffold is associated with a broad spectrum of antimicrobial activities. nih.goveco-vector.comscispace.com Derivatives of this compound have shown promise as both antibacterial and antifungal agents. scispace.combldpharm.com
Studies have demonstrated the efficacy of this compound derivatives against a variety of pathogenic bacteria, including both Gram-positive and Gram-negative strains. nih.govscispace.com Research has shown that compounds derived from this scaffold can inhibit the growth of bacteria such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes. nih.govnih.govscispace.comnih.gov The specific substitutions on the benzoxazole ring play a crucial role in determining the potency and spectrum of antibacterial activity. nih.gov
| Bacterial Strain | Activity of Derivatives |
| Escherichia coli | Active |
| Pseudomonas aeruginosa | Active |
| Staphylococcus aureus | Active |
| Streptococcus pyogenes | Active |
In addition to their antibacterial properties, derivatives of this compound have also been evaluated for their effectiveness against fungal pathogens. bldpharm.com Research has indicated that certain derivatives exhibit inhibitory activity against fungi such as Candida albicans, Aspergillus niger, and Aspergillus clavatus. nih.govscispace.combldpharm.com The antifungal activity is also highly dependent on the nature of the substituents attached to the core scaffold. nih.gov
| Fungal Strain | Activity of Derivatives |
| Candida albicans | Active |
| Aspergillus niger | Active |
| Aspergillus clavatus | Active |
The potency of antimicrobial agents is often quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. For derivatives of this compound, MIC values are determined through standardized broth or agar (B569324) dilution methods. mdpi.compeerj.com
For example, structural analogs have shown potent activity against Mycobacterium tuberculosis with MIC values in the range of 3–8 µM. vulcanchem.com In other studies, various oxazole (B20620) derivatives have been tested against a panel of bacteria and fungi, with MIC values reported in µg/mL. For instance, one study found that a particular oxazole derivative had an MIC of 50 µg/mL against E. coli and S. aureus, and 100 µg/mL against P. aeruginosa. nih.gov Another derivative in the same study showed an MIC of 500 µg/mL against the fungal strains C. albicans, A. niger, and A. clavatus. nih.gov These values are crucial for comparing the efficacy of different compounds and for selecting promising candidates for further development. scispace.com
The antimicrobial effects of benzoxazole derivatives are often attributed to their ability to inhibit essential microbial enzymes. nih.gov One of the proposed mechanisms of action is the inhibition of DNA gyrase, a type II topoisomerase that is crucial for bacterial DNA replication. najah.edu By targeting this enzyme, which is present in bacteria but not in higher eukaryotes, these compounds can selectively inhibit bacterial growth. najah.edu The thiol group in some derivatives is thought to enhance metal chelation, which can disrupt the function of metalloenzymes within the bacterial cell. vulcanchem.com Furthermore, some brominated benzoxazoles have been suggested to induce apoptosis in cancer cells by inhibiting topoisomerase II. vulcanchem.com
Minimum Inhibitory Concentration (MIC) Determinations
Anticancer Activity
Derivatives of this compound have demonstrated notable potential as anticancer agents. chemimpex.comcymitquimica.com The core structure of benzoxazole is a recurring motif in compounds exhibiting cytotoxic effects against various cancer cell lines. benthamscience.com
In vitro studies have shown that brominated benzoxazoles can induce apoptosis, or programmed cell death, in cancer cells. vulcanchem.com For instance, certain derivatives have displayed inhibitory activity against HeLa cells, a cervical cancer cell line, with IC₅₀ values in the micromolar range. vulcanchem.com The mechanism of action is thought to involve the inhibition of topoisomerase II, an enzyme crucial for DNA replication in cancer cells. vulcanchem.com
The versatility of the benzoxazole scaffold allows for the synthesis of a wide array of derivatives with enhanced anticancer properties. benthamscience.com For example, a series of novel di- or trisubstituted isatin (B1672199) derivatives were synthesized and evaluated for their anticancer activity against human T lymphocyte cells (Jurkat). One compound, in particular, demonstrated significant cytotoxic activity with an IC₅₀ value of 0.03 μM, which was over 330 times more potent than the parent molecule, isatin. nih.gov This enhanced activity was attributed to the induction of apoptosis through the mitochondrial pathway. nih.gov
Furthermore, new pyrimidine-tethered compounds have been synthesized and tested for their cytotoxicity against non-small cell lung cancer (A549) and breast cancer (MCF-7) cells. mdpi.com One chalcone (B49325) derivative, B-4, showed significant cytotoxicity against both cell lines, with IC₅₀ values of 20.49 ± 2.7 µM for A549 and 6.70 ± 1.02 µM for MCF-7, respectively. mdpi.com This compound was also found to be an inhibitor of the epidermal growth factor receptor (EGFR) and an inducer of apoptosis. mdpi.com
Anti-inflammatory Properties
The benzoxazole nucleus is a key feature in many compounds exhibiting anti-inflammatory effects. jocpr.combohrium.com Research has shown that derivatives of this compound can modulate inflammatory pathways, making them promising candidates for the development of new anti-inflammatory drugs. nih.govnih.gov
One of the mechanisms by which these compounds exert their anti-inflammatory effects is through the inhibition of myeloid differentiation protein 2 (MD2), a key adaptor protein involved in the inflammatory process. nih.gov A study on a series of benzoxazolone derivatives found that several compounds demonstrated significant anti-inflammatory activity by inhibiting the production of interleukin-6 (IL-6), a pro-inflammatory cytokine. nih.gov The most active compound in this series, 3g, was found to directly bind to the MD2 protein. nih.gov
Another approach to evaluating anti-inflammatory activity is the carrageenan-induced paw edema model in rats. jocpr.comijpbs.com In this model, newly synthesized benzoxazole derivatives have shown a promising ability to reduce inflammation. jocpr.com For instance, a series of methyl 2-(arylideneamino) benzoxazole-5-carboxylate derivatives were screened, and several compounds significantly reduced paw edema. jocpr.com
Enzyme Inhibition Studies
The unique chemical structure of this compound makes it a versatile inhibitor of various enzymes implicated in a range of diseases.
Sphingosine-1-phosphate Transporter (Spns2) Inhibition
The sphingosine-1-phosphate (S1P) transporter, Spns2, is a critical protein involved in immune cell trafficking and has been identified as a potential drug target. nih.govvt.edu Inhibiting Spns2 offers an alternative therapeutic strategy to S1P receptor modulation, potentially avoiding some of the associated side effects. vt.edugoogle.com
Structure-activity relationship (SAR) studies have identified 2-aminobenzoxazole (B146116) derivatives as potent inhibitors of Spns2. nih.gov In one such study, a compound named SLB1122168, which features a 2-aminobenzoxazole core, was found to have an IC₅₀ of 94 nM. nih.gov This compound demonstrated in vivo pharmacodynamic effects, causing a decrease in circulating lymphocytes in mice and rats, which is consistent with Spns2 inhibition. nih.gov Further research led to the discovery of another potent inhibitor, SLF80821178, with an IC₅₀ of 51 ± 3 nM. researchgate.net
Urease Enzyme Inhibition
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) and is a target for the treatment of infections caused by urease-producing bacteria. nih.gov Thiol-containing compounds have the potential to inhibit urease by binding to the nickel ions in the active site or by forming mixed disulfides with a critical cysteine residue. nih.gov
While direct studies on this compound are limited in this area, related benzothiazole (B30560) derivatives have shown significant urease inhibition. For example, 2-amino-6-bromobenzothiazole (B93375) and its derivatives have demonstrated potent inhibitory activity against urease, with some compounds exhibiting IC₅₀ values in the range of 27-30 µg/mL. mdpi.com This suggests that the bromo-substituted heterocyclic scaffold could be a promising starting point for the design of novel urease inhibitors.
Fatty Acid Amide Hydrolase (FAAH) Inhibition
Fatty Acid Amide Hydrolase (FAAH) is an enzyme that breaks down endocannabinoids, such as anandamide. nih.gov Inhibition of FAAH leads to increased levels of these signaling molecules, which can produce analgesic and anti-inflammatory effects. nih.govmdpi.com
High-throughput screening has identified benzothiazole analogues as potent FAAH inhibitors. acs.org Structure-activity relationship studies have highlighted the importance of the benzothiazole ring, a sulfonyl group, and a piperidine (B6355638) ring for activity. acs.org Molecular modeling suggests that these compounds may act as transition-state analogues, with the benzothiazole ring contributing to potency through hydrophobic interactions with the enzyme. acs.org While specific data on this compound is not available, the structural similarities to active benzothiazole inhibitors suggest its potential as a scaffold for FAAH inhibitor design.
α-Glucosidase and Butyryl Cholinesterase (BChE) Inhibition
Inhibitors of α-glucosidase are used to manage type 2 diabetes by delaying carbohydrate digestion and reducing post-meal blood glucose spikes. rasayanjournal.co.inmdpi.com Butyrylcholinesterase (BChE) is an enzyme involved in the breakdown of the neurotransmitter acetylcholine, and its inhibition is a therapeutic strategy for Alzheimer's disease. nih.govcm-uj.krakow.pl
Novel benzimidazole-2-thiol derivatives have been synthesized and shown to be potent inhibitors of α-glucosidase, with some compounds exhibiting IC₅₀ values in the sub-micromolar range, far exceeding the potency of the standard drug acarbose. nih.govsemanticscholar.org
In the context of cholinesterase inhibition, a series of 1,3,4-oxadiazole-2-thiol (B52307) derivatives were synthesized and screened against both acetylcholinesterase (AChE) and BChE. nih.gov Several of these compounds showed inhibitory activity against both enzymes, with IC₅₀ values in the micromolar range. nih.gov Structure-activity relationship studies indicated that aromatic substitutions on the core structure had a significant impact on the inhibitory potential. nih.gov
Quorum Sensing Inhibition
Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates collective behaviors, including virulence factor production and biofilm formation, making it a prime target for novel antimicrobial strategies. nih.govnih.gov The disruption of QS, known as quorum sensing inhibition (QSI), is an anti-virulence approach that can mitigate bacterial pathogenicity without exerting selective pressure that leads to resistance. medwinpublishers.com
Derivatives of benzo[d]oxazole-2-thiol have been investigated for their potential to interfere with QS systems. For instance, related benzothiazole derivatives have shown promise as selective inhibitors of the LasB system in Pseudomonas aeruginosa, a critical component of its QS network. nih.gov While direct studies on this compound are limited in this specific application, the core structure is recognized for its potential in disrupting bacterial communication. The inhibition of QS can lead to a decrease in the production of virulence factors and the formation of biofilms, which are crucial for the establishment of chronic infections. nih.govnottingham.ac.uk
Research into compounds with similar structures, such as meta-bromo-thiolactone (mBTL), has demonstrated effective inhibition of both pyocyanin (B1662382) production and biofilm formation in P. aeruginosa. nih.gov This highlights the potential of bromine-containing thiolactones and related structures in the development of new anti-pathogenic agents.
| Compound/System | Target | Effect | Significance |
| Benzo[d]thiazole derivatives | LasB system in P. aeruginosa | Quorum Sensing Inhibition | Potential to reduce virulence and biofilm formation. nih.gov |
| meta-bromo-thiolactone (mBTL) | RhlR and LasR in P. aeruginosa | Inhibition of pyocyanin production and biofilm formation | Demonstrates the potential of bromo-thiol compounds as QSIs. nih.gov |
| General QSIs | Bacterial communication pathways | Disruption of virulence factor production | Offers a therapeutic strategy that may not drive resistance. medwinpublishers.com |
Antioxidant Activity and Free Radical Scavenging
Free radicals and other reactive oxygen species (ROS) are implicated in a variety of degenerative diseases and aging processes. turkjps.org Antioxidants can neutralize these harmful species, and compounds with a benzoxazole core have demonstrated notable antioxidant properties. turkjps.org The thiol group, in particular, is known for its radical-scavenging activity. mdpi.com
Studies on related oxadiazole-2-thiol derivatives have shown significant free radical scavenging capabilities. nih.govresearchgate.net For example, 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol (B1605646) has been identified as a novel antioxidant with the ability to scavenge various free radicals. researchgate.net The antioxidant mechanism of such compounds often involves the donation of a hydrogen atom from the thiol group to neutralize free radicals. Theoretical studies on benzoic acid derivatives have further elucidated the mechanisms of antioxidant activity, such as hydrogen atom transfer (HAT) and single electron transfer-proton transfer (SET-PT). preprints.org
While direct, extensive studies on the antioxidant capacity of this compound are not widely published, the presence of the thiol group and the benzoxazole ring system suggests a strong potential for free radical scavenging activity. mdpi.comnih.gov
| Compound Class | Activity | Mechanism |
| Oxazole-5(4H)-one derivatives | Antioxidant | Scavenging of free radicals. turkjps.org |
| 1,3,4-Oxadiazole-2-thiol derivatives | Free radical scavenging | Donation of a hydrogen atom. nih.govresearchgate.net |
| Phenolic and Thiol compounds | Antioxidant | Hydrogen atom transfer, single electron transfer. mdpi.compreprints.org |
Application in Agrochemical Development
The versatile biological activity of this compound extends to the field of agrochemicals. chemimpex.com The structural motifs present in this compound are found in various molecules developed for crop protection. The inherent reactivity of the thiol group allows for the synthesis of a wide array of derivatives with potential herbicidal, fungicidal, or insecticidal properties. While specific large-scale studies on this compound's direct application as an agrochemical are not prevalent in the reviewed literature, its status as a key intermediate in the synthesis of agrochemicals is acknowledged. chemimpex.comsmolecule.com
Structure-Based Drug Design Initiatives
The defined structure of this compound, with its fused benzene (B151609) and oxazole rings and reactive bromine and thiol groups, makes it an attractive starting point for structure-based drug design. vulcanchem.com The bromine atom at position 5 and the thiol at position 2 provide specific sites for chemical modification to enhance binding affinity and selectivity for various biological targets. vulcanchem.com
Researchers have utilized this scaffold to synthesize libraries of compounds for screening against different therapeutic targets. For example, the synthesis of 2-aminobenzoxazole derivatives as inhibitors of Spns2 involved the strategic modification of the benzoxazole core. nih.gov Similarly, the design of irreversible GSK-3β inhibitors involved molecular modeling to identify suitable electrophilic warheads to be incorporated onto the benzazole ring system. sun.ac.za These initiatives underscore the importance of the benzoxazole scaffold as a versatile template for creating novel therapeutic agents.
Clinical Development Potential of Derivatives
While this compound itself is primarily a research chemical and building block, its derivatives hold potential for clinical development. chemimpex.com The diverse biological activities demonstrated by compounds containing the benzoxazole-2-thiol moiety, including quorum sensing inhibition, antioxidant effects, and modulation of targets in neurological diseases, suggest a promising future for this class of compounds.
The development of potent and selective inhibitors for targets like GSK-3β and Spns2 from benzoxazole precursors illustrates a clear path toward potential clinical candidates. sun.ac.zanih.gov Further optimization of these lead compounds through medicinal chemistry efforts, focusing on improving pharmacokinetic and pharmacodynamic properties, will be crucial for their advancement into clinical trials. The broad applicability of the benzoxazole scaffold in medicinal chemistry ensures that it will remain a significant area of research for the foreseeable future.
Advanced Applications and Future Directions in Chemical Research
Materials Science Applications
The distinct chemical properties of 5-Bromobenzo[d]oxazole-2-thiol make it a valuable component in the creation of advanced materials. chemimpex.com Its structure allows for its use in the development of functionalized polymers and coatings, contributing to enhanced durability and resistance to environmental degradation. chemimpex.com The presence of both thiol and bromine functional groups facilitates the formation of metal-organic frameworks (MOFs). vulcanchem.com These MOFs, particularly with transition metals like copper, can exhibit tunable luminescence, a property highly sought after for sensor applications. vulcanchem.com The benzoxazole (B165842) core itself is a key structural motif in materials designed with specific electronic or optical properties.
Role in Catalysis and Sensor Development
The inherent reactivity and stability of this compound make it a prime candidate for innovation in both chemical synthesis and material development, including catalysis and sensors. chemimpex.com The thiol group, in particular, can enhance metal chelation, a mechanism that is crucial for disrupting the function of bacterial enzymes. vulcanchem.com This suggests a potential role for its derivatives as catalysts or as components in catalytic systems. Furthermore, the compound's ability to be incorporated into polymers and coatings with improved performance characteristics extends to applications in sensors and electronic devices. chemimpex.com The development of luminescent MOFs from this compound directly points to its utility in creating sensitive and selective chemical sensors. vulcanchem.com
Advanced Synthetic Methodologies for Diversification
The functional groups on this compound offer multiple avenues for synthetic diversification. The bromine atom can act as a leaving group in nucleophilic substitution reactions, enabling the introduction of a wide array of functional groups onto the aromatic ring. mdpi.com This allows for the construction of a diverse library of molecular architectures based on the benzoxazole scaffold. Similarly, the thiol group can undergo reactions such as alkylation to form thioethers or oxidation to produce disulfides and sulfonic acids. vulcanchem.com
Recent advancements in synthetic organic chemistry provide powerful tools for the diversification of benzoxazole derivatives. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, are modern, environmentally favorable methods for creating C-C bonds between aromatic compounds, avoiding the use of toxic organotin and flammable butyl lithium reagents. mdpi.com These methods can be applied to bromo-substituted benzoxazoles to introduce various aryl and heteroaryl groups. Direct C-H arylation is another contemporary technique that reduces the number of synthetic steps required. mdpi.com Additionally, cascade-type reactions, initiated by a sulfenium ion generated from a chiral Lewis base catalyst and an electrophilic sulfur source, can lead to the formation of complex spiroketals. acs.org
Integration with Nanotechnology in Synthesis
The intersection of nanotechnology and the synthesis of benzoxazole derivatives is a rapidly advancing field. Nanocatalysts are increasingly being employed to enhance the efficiency and environmental friendliness of synthetic processes. ijpbs.com For instance, copper nanoparticles have been used as a catalyst in a one-pot synthesis of 2-aryl benzoxazoles. ijpbs.com Another example involves the use of an Ag@TiO2 nanocomposite for the one-pot synthesis of 2-aryl benzoxazole derivatives in an aqueous medium. ijpbs.com Microreactor technology also shows promise for scaling up the synthesis of benzoxazole derivatives, with studies on analogous compounds demonstrating millisecond-scale synthesis with high yields. vulcanchem.com These nanotechnological approaches offer significant advantages in terms of reaction efficiency and sustainability.
Green Chemistry Approaches in Synthesis
Green chemistry principles are increasingly being applied to the synthesis of benzoxazole derivatives to create more sustainable and environmentally benign processes. rasayanjournal.co.in The majority of benzoxazole syntheses start from aminophenol and can be optimized using various reagents, solvents, and catalysts. ijpbs.com Green approaches focus on minimizing waste, reducing reaction times, and using less hazardous substances. rasayanjournal.co.in
Several green synthetic methods have been developed, including:
Microwave-assisted synthesis: This technique can lead to faster reaction rates and higher yields. rasayanjournal.co.in
Ultrasonication: The use of ultrasound waves can also accelerate reactions and improve yields under mild conditions. ijpsonline.com
Solvent-free reactions: Conducting reactions without a solvent, often referred to as "grindstone chemistry," offers clean reactions, good product yields, and simpler workup procedures. rasayanjournal.co.in
Use of green catalysts: Employing recyclable and non-toxic catalysts, such as silica-supported ferric chloride, is a key aspect of green synthesis. ijpbs.com
Multicomponent reactions (MCRs): These reactions, where three or more reactants combine in a single pot to form a product, are highly efficient and atom-economical. rasayanjournal.co.in
Investigation of Tautomeric Forms and their Research Implications
A significant aspect of the chemistry of this compound is its potential to exist in tautomeric forms. The thione functional group at the 2-position can undergo tautomerization to a thiol form. This thione-thiol tautomerism is a known characteristic of related heterocyclic systems like benzothiazole-2-thiol. researchgate.netresearchgate.net
The equilibrium between the thione and thiol forms can be influenced by factors such as the solvent and the electronic nature of substituents on the benzoxazole ring. This ability to exist in multiple tautomeric forms has important research implications, as it provides different modes of reactivity and coordination behavior. For example, the thiol tautomer can readily act as a nucleophile, while the thione form may exhibit different coordination properties with metal ions. Understanding and controlling this tautomerism is crucial for designing and synthesizing new derivatives with specific chemical and biological activities.
Q & A
Q. What are effective strategies for synthesizing pharmacologically active derivatives?
- Methodological Answer : Introduce substituents at the 5-position (e.g., trifluoromethyl, amino groups) via Suzuki coupling or nucleophilic substitution. For example, 4-(6-bromo-2-benzothiazolyazo)pyrogallol derivatives show bioactivity, synthesized via diazo-coupling . Computational modeling (e.g., topological polar surface area, % absorption) prioritizes candidates for antimicrobial or anticancer screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
